REACTION_SMILES
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[CH3:22][CH2:23][O:24][CH2:25][CH3:26].[Cl:13][Mg:14][c:15]1[cH:16][cH:17][cH:18][cH:19][cH:20]1.[Cl:1][CH2:2][P:3](=[O:4])([CH2:5][Cl:6])[Cl:7].[O:8]1[CH2:9][CH2:10][CH2:11][CH2:12]1.[OH2:21]>>[Cl:1][CH2:2][P:3](=[O:4])([CH2:5][Cl:6])[c:15]1[cH:16][cH:17][cH:18][cH:19][cH:20]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl[Mg]c1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=P(Cl)(CCl)CCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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O=P(CCl)(CCl)c1ccccc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |